molecular formula C26H31N5O3 B2611214 7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-49-7

7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2611214
CAS No.: 1021095-49-7
M. Wt: 461.566
InChI Key: BDQPJNVBMFZHKO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring and a pyrazolo[4,3-c]pyridine ring. These types of compounds often have interesting biological activities and are studied in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]pyridine ring, followed by the introduction of the piperazine ring . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the piperazine ring is known to undergo reactions with acids and bases, while the pyrazolo[4,3-c]pyridine ring might be involved in reactions with electrophiles or nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring might make the compound more soluble in water, while the pyrazolo[4,3-c]pyridine ring might contribute to its stability .

Scientific Research Applications

Structural and Synthetic Applications

  • The compound and its analogs have been studied for their tautomerism and structural transformations . For example, derivatives of pyrazolo[4,3-c]pyridine exhibit tautomerism, where the structure and stability vary between crystal and solution states. These findings are crucial for understanding the chemical behavior and facilitating the synthesis of stable forms for further applications (Gubaidullin et al., 2014).
  • Research has demonstrated the synthesis of novel derivatives involving pyrazolo[4,3-c]pyridine frameworks, highlighting their potential in creating a wide range of bioactive molecules. Such synthetic strategies are essential for developing new compounds with improved biological activities (Ho & Suen, 2013).

Biological Evaluation

  • Various derivatives of pyrazolo[4,3-c]pyridine have been evaluated for their antimicrobial activity . For instance, thiazolidinone derivatives were tested against a range of bacteria and fungi, providing insights into their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).
  • The antitumor and antioxidant activities of certain compounds incorporating the pyrazolo[4,3-c]pyridine moiety have been investigated, with some compounds exhibiting promising results. These studies are critical for identifying new therapeutic agents (Bialy & Gouda, 2011).

Strategies to Enhance Compound Stability

  • Research into preventing N-acetyltransferase-mediated metabolism in piperazine-containing compounds has provided valuable strategies to enhance the stability and efficacy of these molecules. This knowledge can be applied to improve the pharmacokinetic profiles of drug candidates (Rawal et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds containing a piperazine ring are often found in drugs that act on the central nervous system, while pyrazolo[4,3-c]pyridines have been studied for their potential anti-cancer activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its biological activity and potential applications in medicine .

Properties

IUPAC Name

7-[4-(2-cyclohexylacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3/c1-28-17-21(24-22(18-28)26(34)31(27-24)20-10-6-3-7-11-20)25(33)30-14-12-29(13-15-30)23(32)16-19-8-4-2-5-9-19/h3,6-7,10-11,17-19H,2,4-5,8-9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQPJNVBMFZHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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